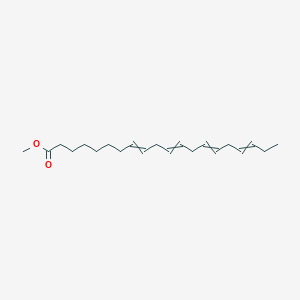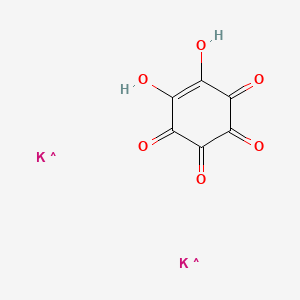
Rhodizonic acid dipotassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodizonic acid dipotassium, also known as potassium rhodizonate, is a chemical compound with the formula C6O6K2. It is a benzoquinone derivative and the potassium salt of rhodizonic acid. This compound is known for its distinctive crystalline structure and is used in various scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhodizonic acid dipotassium can be synthesized by dissolving rhodizonic acid dihydrate in a potassium hydroxide solution. The resulting deep-red solution is then subjected to slow evaporation at room temperature to form crystals suitable for X-ray structure determination .
Industrial Production Methods
In industrial settings, potassium rhodizonate is typically prepared by oxidizing inositol with nitric acid and reacting the product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Análisis De Reacciones Químicas
Types of Reactions
Rhodizonic acid dipotassium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The compound can be reduced using common reducing agents, although specific conditions and reagents are not widely documented.
Major Products
The major products formed from these reactions include croconic acid and various metal rhodizonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Rhodizonic acid dipotassium has a wide range of scientific research applications:
Mecanismo De Acción
Rhodizonic acid dipotassium exerts its effects through various molecular pathways. In basic solutions, it converts to the THBQ anion or croconic acid, depending on the presence of oxygen . The compound’s ability to form stable complexes with metals makes it useful in various analytical and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.
Croconic acid: Formed from the oxidation of rhodizonic acid in the presence of oxygen.
Uniqueness
Rhodizonic acid dipotassium is unique due to its stability in various chemical environments and its ability to form stable complexes with a wide range of metals. This makes it particularly valuable in analytical chemistry and industrial applications .
Propiedades
Fórmula molecular |
C6H2K2O6 |
|---|---|
Peso molecular |
248.27 g/mol |
InChI |
InChI=1S/C6H2O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;; |
Clave InChI |
LCBGQMVPSDZJJJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


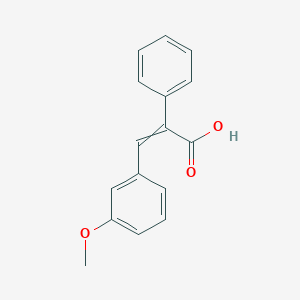
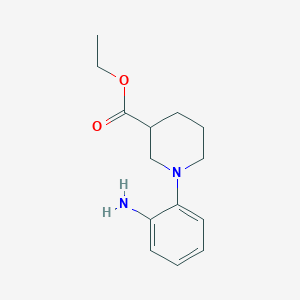
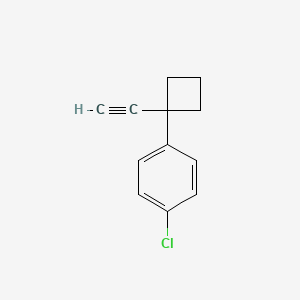
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
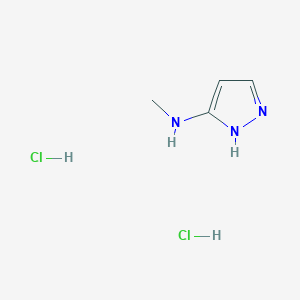
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
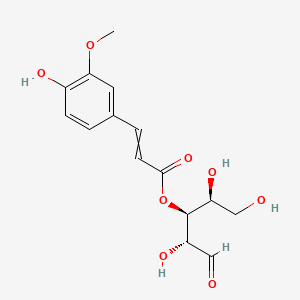
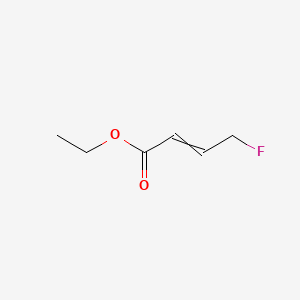
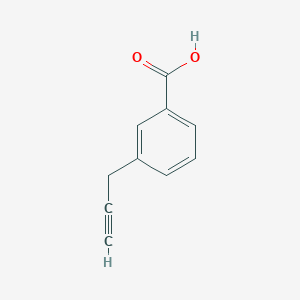
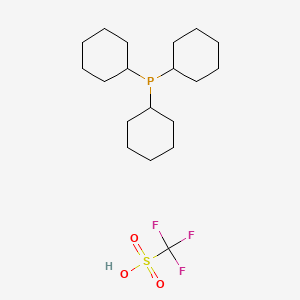
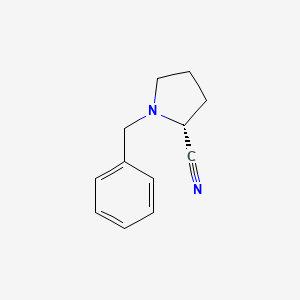
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
